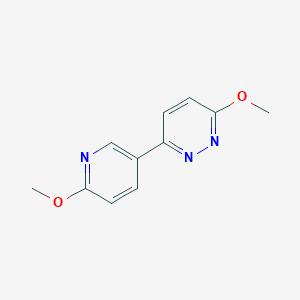

3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Description

BenchChem offers high-quality 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-15-10-5-3-8(7-12-10)9-4-6-11(16-2)14-13-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDSXRBIIYUPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647714 | |

| Record name | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015481-14-7 | |

| Record name | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel heterocyclic compound, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. As a molecule incorporating both pyridazine and pyridine scaffolds, it represents a structure of significant interest for drug discovery and development. Due to the novelty of this compound, published experimental data is scarce. Therefore, this guide is structured as a proactive workflow for researchers and drug development professionals. It combines theoretical predictions based on its constituent chemical moieties, computational modeling, and detailed, field-proven experimental protocols for determining its core physicochemical properties. The objective is to equip scientists with the necessary tools and rationale to thoroughly characterize this and other novel chemical entities, a critical step in assessing their potential as viable drug candidates.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a molecule from a promising "hit" to a clinical candidate is fraught with challenges. A significant portion of this attrition is attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its efficacy and safety profile.[2] Therefore, the early and accurate characterization of these properties—a practice known as physicochemical profiling—is not merely a data-gathering exercise but a cornerstone of rational drug design.[3][4]

The subject of this guide, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, is a novel compound featuring two key nitrogen-containing heterocyclic rings: pyridazine and pyridine. Pyridazine derivatives are known for a wide spectrum of biological activities, including antimicrobial and antihypertensive properties. Similarly, the pyridine motif is a privileged structure in medicinal chemistry. The combination of these two rings, along with methoxy substituents, presents a unique chemical architecture with unexplored potential.

Given its novelty, this guide serves as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of its expected properties, provide robust protocols for their empirical determination, and contextualize the significance of each parameter within the drug development continuum.

Structural and Physicochemical Foundation

A thorough understanding of a molecule's properties begins with its structure and in silico predictions, which guide subsequent experimental work.

Molecular Structure Analysis

-

Molecular Formula: C₁₁H₁₀N₄O₂

-

Molecular Weight: 230.23 g/mol

-

2D Structure:

(Image generated for illustrative purposes)

In Silico (Predicted) Physicochemical Properties

In the absence of experimental data, computational tools provide valuable initial estimates.[5] These predictions are derived from algorithms trained on large datasets of known molecules and quantitative structure-property relationship (QSPR) models.[6][7] The table below summarizes the predicted properties for our target compound, benchmarked against its core fragments, 3-methoxypyridazine and a methoxypyridine isomer.

| Property | Predicted Value (Target Compound) | 3-Methoxypyridine (Reference) | 6-Methoxypyridine Isomer (Reference) | Rationale / Significance |

| logP | ~2.0 - 2.5 | 0.89[8] | ~1.2 (e.g., for 6-methoxypyridine-3-carbaldehyde)[9] | Indicates moderate lipophilicity, crucial for balancing membrane permeability and aqueous solubility. |

| Aqueous Solubility (logS) | Low to Moderate | Soluble[8] | Limited Solubility[10] | A key determinant of bioavailability for orally administered drugs. |

| pKa (Strongest Basic) | ~3.5 - 4.5 | 4.81[8] | N/A | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |

| Polar Surface Area (PSA) | ~60-70 Ų | 22.12 Ų[8] | N/A | Influences membrane permeability and oral bioavailability. |

| Hydrogen Bond Acceptors | 6 | 2[8] | N/A | Affects solubility and potential for target interactions. |

| Hydrogen Bond Donors | 0 | 0[8] | N/A | Impacts membrane permeability (lower is often better). |

| Rotatable Bonds | 2 | 1[8] | N/A | Influences conformational flexibility and binding affinity. |

Note: Predicted values for the target compound are estimations based on its structure and data from related fragments. These require experimental validation.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, self-validating protocols for the empirical determination of the most critical physicochemical properties. The causality behind experimental choices is explained to ensure scientific integrity.

Melting Point (m.p.) and Thermal Analysis

Field Insight: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.[11] A sharp melting range typically signifies a pure substance, while a broad range can indicate impurities.[12] For drug candidates, a high melting point can correlate with low solubility due to strong crystal packing forces.

Experimental Protocol: Capillary Melting Point Determination [6][13]

-

Sample Preparation: Ensure the synthesized 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine is a dry, finely ground powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height).

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in the subsequent, more precise measurements.

-

Precise Determination: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.

Expected Result: Based on related heterocyclic structures, a crystalline solid with a melting point in the range of 150-250°C would be expected.

Aqueous Solubility

Field Insight: Aqueous solubility is a critical factor for drug absorption. Poor solubility is a major hurdle in developing orally bioavailable drugs.[4] Solubility should be determined at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the conditions of the gastrointestinal tract.

Experimental Protocol: Thermodynamic Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8.

-

Sample Addition: Add an excess amount of solid 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV, against a standard curve.

-

Validation: The presence of undissolved solid in the vials after equilibration validates that a saturated solution was achieved.

Ionization Constant (pKa)

Field Insight: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. Since the ionized form is generally more water-soluble and the neutral form is more membrane-permeable, pKa is a critical determinant of a drug's behavior throughout the body. Our target molecule contains several nitrogen atoms in its heterocyclic rings, which are expected to be basic and accept protons.

Experimental Protocol: Potentiometric Titration

This is a high-precision technique for determining pKa values.

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve an accurately weighed amount of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a thermostatted vessel, immerse the calibrated pH electrode, and purge with nitrogen to remove dissolved CO₂.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the compound is expected to be basic).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. This is the point of minimum slope in the buffer region.

-

Validation: The inflection point of the titration curve should be sharp, and the calculated pKa should be reproducible across multiple runs.

Spectroscopic and Spectrometric Characterization

Confirming the identity and purity of the synthesized compound is a prerequisite for any physicochemical measurement.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridazine and pyridine rings, as well as singlets for the two methoxy groups. [11][14][15][16]The ¹³C NMR will confirm the number of unique carbon environments. [17]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as C-O stretching for the methoxy groups and C=N/C=C stretching within the aromatic rings.

Proposed Synthesis Pathway

A plausible and efficient synthesis is critical for producing the material needed for characterization. A common and powerful method for coupling heteroaryl rings is the Suzuki-Miyaura cross-coupling reaction.

Proposed Route: Suzuki-Miyaura Cross-Coupling

A likely synthetic route involves the palladium-catalyzed cross-coupling of a halogenated pyridazine with a pyridinylboronic acid.

-

Starting Materials:

-

3-Chloro-6-methoxypyridazine (Commercially available or synthesizable).

-

6-Methoxypyridin-3-ylboronic acid (Commercially available or preparable from the corresponding bromo-pyridine).

-

-

Reaction Conditions: The two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Workup and Purification: Following the reaction, an aqueous workup would be performed to remove inorganic salts. The crude product would then be purified using column chromatography on silica gel to yield the target compound, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous workflow for the physicochemical characterization of the novel compound 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. By integrating in silico prediction with established, high-fidelity experimental protocols, researchers can systematically build a robust data package for this and other new chemical entities. This early-stage profiling is indispensable; it provides the critical data needed to assess a compound's drug-like properties, guide lead optimization efforts, and ultimately increase the probability of success in the complex and demanding process of drug development.

References

-

Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (n.d.). asianjofpharmaceuticalandclinicalresearch.com. Retrieved February 15, 2026, from [Link]

-

3-Methoxypyridine | C6H7NO. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (2015). rsc.org. Retrieved February 15, 2026, from [Link]

-

6-Methoxypyridine-3-carbaldehyde | C7H7NO2. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015). RA Journal of Applied Research. Retrieved February 15, 2026, from [Link]

-

Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed. Retrieved February 15, 2026, from [Link]

-

2-Chloro-6-methoxypyridine | C6H6ClNO. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. (n.d.). DergiPark. Retrieved February 15, 2026, from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2006). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Showing Compound 3-Methoxypyridine (FDB004414). (2010). FooDB. Retrieved February 15, 2026, from [Link]

-

Melting point determination. (n.d.). chem.ucla.edu. Retrieved February 15, 2026, from [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2000). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. (2013). J-Stage. Retrieved February 15, 2026, from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org. Retrieved February 15, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). J. Org. Chem. Retrieved February 15, 2026, from [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2022). Knowledge UChicago. Retrieved February 15, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]

-

Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship.org. Retrieved February 15, 2026, from [Link]

-

A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. (2023). Nature. Retrieved February 15, 2026, from [Link]

-

In Silico Prediction of Aqueous Solubility, Human Plasma Protein Binding and Volume of Distribution of Compounds From Calculated pKa and AlogP98 Values. (2002). PubMed. Retrieved February 15, 2026, from [Link]

-

Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]

-

6-methoxy-hydroxy-pyridine. (n.d.). Pipzine Chemicals. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-Chloro-6-methoxypyridine 98 17228-64-7 [sigmaaldrich.com]

- 2. 2-Bromo-6-methoxypyridine 97 40473-07-2 [sigmaaldrich.com]

- 3. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plu.mx [plu.mx]

- 7. A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 9. 6-Methoxypyridine-3-carbaldehyde | C7H7NO2 | CID 3364576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 12. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 14. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. dergipark.org.tr [dergipark.org.tr]

The Therapeutic Potential of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine: A Technical Guide for Medicinal Chemists

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored molecule: 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine. While direct biological data for this compound is scarce, this document provides a comprehensive analysis based on the well-established structure-activity relationships of related pyridazine and bipyridine analogs. We will explore its structural features, propose synthetic pathways, and postulate its primary mechanism of action as a potential phosphodiesterase (PDE) inhibitor. Furthermore, this guide outlines detailed experimental workflows for its biological evaluation, aiming to stimulate and guide future research into this promising compound for drug discovery and development professionals.

Introduction: The Enduring Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2] Its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, contribute to its versatility in drug design.[3] Several pyridazine-containing drugs have reached the market, validating the therapeutic relevance of this scaffold. The inherent polarity and potential for favorable interactions with biological targets make pyridazine derivatives attractive candidates for tackling a range of diseases.[3]

Molecular Profile of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

The subject of this guide, 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, possesses a unique combination of structural features that suggest significant therapeutic potential.

-

Pyridazine Core: Provides the fundamental scaffold known for its diverse bioactivities. The adjacent nitrogen atoms can act as hydrogen bond acceptors, crucial for target engagement.[3]

-

Bipyridinyl System: The linkage of a pyridazine and a pyridine ring creates a bipyridinyl structure. Bipyridine derivatives are important in medicinal chemistry, often acting as ligands for metal complexes or interacting with protein active sites.[4]

-

Methoxy Substituents: The presence of two methoxy groups, one on each heterocyclic ring, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Methoxy groups can alter solubility, metabolic stability, and binding affinity. The position of the methoxy group on the phenyl ring of related compounds has been shown to be a key determinant of in vitro antitumor activity.[5]

Proposed Synthetic Strategies

Suzuki Cross-Coupling Approach

A Suzuki cross-coupling reaction between a halogenated methoxypyridazine and a pyridinylboronic acid derivative would be a highly efficient method.

Experimental Protocol:

-

Synthesis of 3-Chloro-6-methoxypyridazine: This starting material can be synthesized from 3,6-dichloropyridazine by selective nucleophilic substitution with sodium methoxide.

-

Synthesis of 6-Methoxypyridin-3-ylboronic acid: This can be prepared from 3-bromo-6-methoxypyridine via a lithium-halogen exchange followed by reaction with a trialkyl borate.

-

Suzuki Coupling Reaction:

-

In a reaction vessel, combine 3-chloro-6-methoxypyridazine (1 equivalent), 6-methoxypyridin-3-ylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine.

-

Proposed Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, a systematic biological evaluation is necessary.

In Vitro Assays

-

PDE Inhibition Profiling:

-

Screen the compound against a panel of human recombinant PDE isoforms (PDE1-11) to determine its inhibitory activity and selectivity.

-

Protocol: Utilize a commercially available PDE assay kit (e.g., fluorescence polarization or luminescence-based). Incubate varying concentrations of the compound with each PDE enzyme and its respective fluorescently labeled cAMP or cGMP substrate. Measure the signal to determine the IC₅₀ value for each isoform.

-

-

Cell-Based Assays for Anti-inflammatory Activity:

-

Measure the effect of the compound on cytokine production in immune cells.

-

Protocol: Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1). Stimulate the cells with lipopolysaccharide (LPS) in the presence of different concentrations of the compound. After an appropriate incubation period, measure the levels of TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

In Vivo Models

Based on the in vitro results, select an appropriate in vivo model to assess efficacy. For anti-inflammatory potential:

-

LPS-induced Systemic Inflammation in Mice:

-

Protocol: Administer the compound to mice via an appropriate route (e.g., oral gavage). After a set period, inject the mice with a sublethal dose of LPS. Collect blood samples at various time points and measure serum levels of TNF-α and IL-6.

-

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. sarpublication.com [sarpublication.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro biological evaluation of three 4'-(4-methoxyphenyl)-2,2':6',2″-terpyridine iridium(III) complexes as new telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic and Kinetic Stability of Methoxy-Substituted Bi-Heteroaryl Atropisomers

Executive Summary

In modern medicinal chemistry, bi-heteroaryl scaffolds—such as those found in kinase inhibitors (e.g., Imatinib, Sunitinib derivatives)—are ubiquitous. However, the introduction of a methoxy (

This restriction creates atropisomerism —axial chirality resulting from hindered rotation.[1][2][3] For drug developers, this presents a thermodynamic and kinetic challenge. If the rotational energy barrier (

This guide details the thermodynamic principles governing these systems and provides a validated workflow for assessing their stability.

Part 1: Theoretical Framework

The Ortho-Methoxy Effect

The thermodynamic stability of a methoxy-substituted bi-heteroaryl system is governed by the interplay between the ground state energy (

-

Steric Locking: The Van der Waals radius of a methoxy oxygen (1.52 Å) combined with the methyl group creates a significant steric clash with the ortho-substituents on the opposing ring. Unlike a spherical chloro substituent, the methoxy group is directional.

-

Electronic Repulsion: In bi-heteroaryls (e.g., phenyl-pyridine), lone pair repulsion between the methoxy oxygen and a ring nitrogen can destabilize the planar transition state, effectively raising the rotational barrier.

The LaPlante Classification System

To determine development viability, we utilize the classification system proposed by LaPlante et al. (2011). This segregates compounds based on their rotational half-life (

Diagram 1: Atropisomer Development Decision Tree

This logic flow dictates the experimental strategy based on calculated barriers.

Caption: Decision matrix based on LaPlante’s classification. Class 2 represents the highest risk for drug development due to unpredictable in vivo racemization.

Part 2: Computational Prediction (Protocol 1)

Before synthesis, the thermodynamic profile must be modeled. The methoxy group introduces multiple degrees of freedom (ring rotation + O-Me rotation) that must be scanned.

Methodology: Dihedral Scan via DFT

Objective: Determine the rotational energy barrier (

-

Software Setup: Gaussian 16 or ORCA.

-

Basis Set Selection: Use B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion forces in biaryls).

-

Step-by-Step Workflow:

-

Step A (Conformational Search): Generate conformers focusing on the

bond and the -

Step B (Relaxed Scan): Perform a relaxed potential energy surface (PES) scan of the biaryl dihedral angle from

to -

Step C (TS Optimization): Isolate the structure at the energy maximum (usually near

or -

Step D (Frequency Check): Confirm the TS has exactly one imaginary frequency corresponding to the ring rotation.

-

Data Interpretation:

-

If

kcal/mol: Proceed as achiral (Class 1). -

If

kcal/mol: Plan for chiral separation (Class 3).

Part 3: Experimental Validation

Computational predictions must be validated. The method of choice depends on the stability class.

Protocol 2: Variable Temperature NMR (VT-NMR)

Applicability: Class 1 and borderline Class 2 (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the methoxy-biaryl in a high-boiling deuterated solvent (e.g., DMSO-

, Toluene- -

Probe Calibration: Calibrate the probe temperature using an ethylene glycol or methanol standard to ensure accuracy within

. -

Acquisition:

-

Acquire a reference spectrum at 298 K.

-

If signals are sharp/averaged: Cool to 200 K (if possible) to seek decoalescence.

-

If signals are broad/distinct: Heat in 10 K increments until coalescence (

) is observed (single sharp peak).

-

-

Calculation: Use the Eyring equation at the coalescence temperature (

):

Protocol 3: Kinetic Chiral HPLC

Applicability: Class 2 and Class 3 (

Step-by-Step Methodology:

-

Isolation: Separate the atropisomers using a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

-

Incubation: Dissolve pure Isomer A in a physiological mimic (e.g., pH 7.4 buffer/acetonitrile mix) or high-boiling solvent.

-

Thermal Stress: Aliquot the sample into sealed vials and incubate at three temperatures (e.g.,

). -

Quantification: Inject aliquots at defined time points (

) to measure the Enantiomeric Excess (ee). -

Data Analysis: Plot

vs. time.[4] The slope

Part 4: Data Presentation & Case Analysis

Comparative Stability of Ortho-Substituted Bi-Heteroaryls

The following table illustrates the dramatic impact of the methoxy group compared to other common substituents in a generic phenyl-pyridine scaffold.

| Substituent (Ortho) | Van der Waals Radius (Å) | Est. Rotational Barrier ( | Classification | Development Strategy |

| Hydrogen (-H) | 1.20 | 2–5 kcal/mol | Class 1 | Achiral drug |

| Fluorine (-F) | 1.47 | 6–9 kcal/mol | Class 1 | Achiral drug |

| Methoxy (-OMe) | 1.52 (O) | 18–24 kcal/mol | Class 1 / 2 | DANGER ZONE |

| Chlorine (-Cl) | 1.75 | 22–28 kcal/mol | Class 2 / 3 | Likely chiral |

| Methyl (-Me) | 2.00 | > 30 kcal/mol | Class 3 | Stable atropisomer |

Note: The Methoxy group is unique because its "effective" size changes based on the rotation of the O-Me bond. If the methyl group points away from the ring junction, the barrier is lower. If it is forced into the junction, the barrier spikes.

Diagram 2: Experimental Workflow for Methoxy-Biaryls

This diagram summarizes the integrated workflow from computation to validation.

Caption: Integrated workflow ensuring appropriate experimental validation based on initial computational predictions.

References

-

LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development.[3][5] Journal of Medicinal Chemistry. [Link]

-

Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery.[6] Angewandte Chemie International Edition. [Link]

-

Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition. [Link]

-

Gamboa Valadés, L. A., et al. (2021). Experimental and Computational Determination of Rotational Barriers in Biaryls. The Journal of Organic Chemistry. [Link][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. Laplante, S.R., et al. (2011) Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54, 7005-7022. - References - Scientific Research Publishing [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessing atropisomer axial chirality in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The challenge of atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Pharmacophore Modeling of 6-Methoxypyridin-3-yl Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven methodology for developing and validating pharmacophore models, specifically focusing on the versatile 6-methoxypyridin-3-yl scaffold. We will move beyond a simple recitation of steps to explore the strategic rationale behind experimental choices, ensuring the development of robust, predictive models for virtual screening and lead optimization.

Section 1: Strategic Foundations - The "Why" Before the "How"

The 6-methoxypyridin-3-yl moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of biologically active agents, from kinase inhibitors to central nervous system agents.[1][2] Its electronic properties and hydrogen bonding capabilities make it an attractive starting point for library design. The goal of pharmacophore modeling is to distill the complex three-dimensional reality of a molecule's interaction with its target into a simplified, abstract representation of essential steric and electronic features.[3][4] This model then becomes a powerful 3D query for identifying novel, structurally diverse compounds with a high probability of sharing the same biological activity.[5]

The Modeling Paradigm: A Critical Choice

The first strategic decision is the selection of the modeling approach, which is dictated entirely by the available data.

-

Structure-Based Pharmacophore Modeling (SBPM): This is the preferred method when a high-resolution 3D structure of the biological target (e.g., from X-ray crystallography) complexed with a ligand is available.[6][7] The model is derived directly from the key interactions observed within the binding site, such as hydrogen bonds, hydrophobic contacts, and ionic interactions.[6][8]

-

Ligand-Based Pharmacophore Modeling (LBPM): In the frequent absence of a target structure, LBPM becomes the method of choice.[9][10] This approach leverages a set of known active molecules, aligning them in 3D space to identify the common chemical features responsible for their biological activity.[11] The underlying assumption is that molecules sharing the same pharmacophoric features will bind to the same target in a similar fashion.

For the context of this guide, we will proceed with a Ligand-Based Pharmacophore Modeling (LBPM) workflow. This scenario is common in the early stages of drug discovery where a series of active compounds has been identified, but the target protein has not yet been structurally characterized.

The Principle of Causality in Dataset Curation

The predictive power of any pharmacophore model is fundamentally dependent on the quality of the input data. A poorly curated dataset will invariably lead to a statistically insignificant or misleading model.

Key Curation Principles:

-

Activity Range: The training set should include a set of highly active compounds, ideally spanning a narrow range of high-potency values (e.g., IC50 < 100 nM).

-

Structural Diversity: The selected active compounds should be structurally diverse. Including only close analogs can lead to an overly specific model that fails to identify novel chemotypes.

-

Bioactive Conformation: A ligand's lowest energy conformation is not always its bioactive conformation. Therefore, it is essential to generate a diverse ensemble of low-energy conformers for each molecule to ensure the bioactive conformation is likely represented in the dataset.[9][12]

Section 2: A Validated Protocol for Ligand-Based Pharmacophore Model Generation

This section details a rigorous, step-by-step protocol for generating and validating a pharmacophore model for 6-methoxypyridin-3-yl derivatives. This protocol is designed as a self-validating system, with checkpoints to ensure the scientific integrity of the resulting model.

Experimental Protocol 1: Dataset Preparation and Conformational Analysis

-

Training Set Assembly:

-

Select 15-25 structurally diverse, highly active 6-methoxypyridin-3-yl derivatives with experimentally confirmed IC50 or Ki values against the target of interest.

-

-

Test Set Assembly:

-

Create a separate dataset composed of at least 40-50 compounds, including a mix of active compounds (not used in the training set) and known inactive or decoy molecules. The decoys should ideally have similar physicochemical properties to the actives but different topologies.[13]

-

-

Structure Preparation:

-

Sketch all molecules in a 2D chemical drawing tool and convert them to 3D structures.

-

Ensure correct protonation states at a physiological pH (e.g., 7.4).

-

Perform energy minimization on all structures using a suitable force field (e.g., MMFF94).

-

-

Conformer Generation:

-

For each molecule in the training and test sets, generate a conformational database. A typical approach is to generate conformers within a 20 kcal/mol energy window of the global minimum. This step is critical for ensuring that the flexible 6-methoxypyridin-3-yl derivatives are adequately sampled to find their common bioactive conformation.[12]

-

Experimental Protocol 2: Pharmacophore Hypothesis Generation

-

Feature Definition:

-

Define the chemical features to be considered. For the 6-methoxypyridin-3-yl scaffold and its typical derivatives, these will include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), and Aromatic Ring (AR).[14]

-

-

Hypothesis Generation:

-

Utilize a pharmacophore modeling software package (e.g., Phase, Catalyst, LigandScout).[15][16][17]

-

The software will align the conformer sets of the active training compounds and identify common spatial arrangements of the defined features. This process typically generates a set of 10 or more pharmacophore hypotheses.

-

-

Scoring and Ranking:

-

Each hypothesis is scored based on how well it maps the features of the most active compounds and the spatial alignment. The hypotheses are then ranked, with the top-scoring models selected for validation.

-

Visualization 1: General Ligand-Based Pharmacophore Workflow

Caption: A flowchart of the ligand-based pharmacophore modeling and validation process.

Experimental Protocol 3: Rigorous Model Validation

This is the most critical phase. A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. We employ a multi-pronged approach to establish trustworthiness.

-

Test Set Screening:

-

Use the top-ranked pharmacophore hypotheses to screen the pre-defined test set.

-

A robust model must successfully identify the majority of the active molecules as "hits" and reject the majority of the inactive/decoy molecules.

-

-

Decoy Set Screening:

-

Screen a large database of decoy molecules (e.g., >1000 molecules) against the pharmacophore model.

-

The hit rate for the decoy set should be very low (typically <1-2%), demonstrating the model's specificity.

-

-

Calculation of Validation Metrics:

-

Quantify the model's performance using established metrics. The Goodness of Hit (GH) score is particularly valuable as it accounts for both the recovery of actives and the rejection of inactives.[18]

-

The formula is: GH = ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) ))

-

Where: A = Total number of active compounds in the database, D = Total number of compounds in the database, Ht = Total number of hits, Ha = Number of active compounds in the hit list.

-

-

A GH score between 0.7 and 1.0 indicates a very good and reliable model.[18]

-

Section 3: Data Interpretation and Application

Quantitative Data Summary

All quantitative results from the modeling process should be summarized for clear interpretation.

Table 1: Validation Metrics for the Top-Ranked Pharmacophore Hypothesis

| Metric | Value | Interpretation |

|---|---|---|

| Training Set Fit Score | 2.85 | High score indicates good mapping of active compounds. |

| Total Hits in Test Set (Ht) | 150 | Number of compounds from the test set that matched the model. |

| Active Hits in Test Set (Ha) | 45 | Number of known actives correctly identified. |

| % Yield of Actives | 90% | (Ha / Total Actives in Test Set) * 100 |

| Enrichment Factor (EF) | 18.5 | The model is 18.5 times more likely to pick an active than random. |

| Goodness of Hit (GH) Score | 0.82 | Indicates a highly reliable and predictive model. |

Visualizing the Pharmacophore Model

The final, validated model provides a 3D map of the essential interactions for biological activity.

Visualization 2: Hypothetical Pharmacophore Model for 6-Methoxypyridin-3-yl Derivatives

Caption: A 3D pharmacophore model showing key features and their spatial distances.

This model suggests that an active compound should possess an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic feature arranged in this specific geometric configuration. The methoxy group and pyridine nitrogen of the core scaffold likely contribute to the HBA and AR features.

Application in Virtual Screening

The validated pharmacophore model is now a powerful tool for discovering new lead compounds.

-

Database Screening: Use the model as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL, Enamine REAL).[19][20]

-

Hit Filtering: The initial hits should be filtered based on pharmacokinetic properties (ADMET) and drug-likeness criteria (e.g., Lipinski's Rule of Five) to prioritize compounds with a higher probability of becoming successful drugs.[19][21]

-

Lead Optimization: For existing lead compounds, the pharmacophore model can guide structural modifications to enhance potency and selectivity by ensuring that any changes do not disrupt the key pharmacophoric features.[10]

Conclusion

Pharmacophore modeling, when executed with scientific rigor and a focus on robust validation, is an indispensable tool in modern drug discovery. This guide has outlined a comprehensive, causality-driven workflow for developing a predictive pharmacophore model for 6-methoxypyridin-3-yl derivatives. By adhering to a self-validating protocol that includes careful dataset curation, multi-faceted validation, and clear data interpretation, researchers can significantly enhance the efficiency and success rate of identifying novel, high-quality lead candidates. The resulting model serves not only as a virtual screening tool but also as a valuable hypothesis about the key molecular interactions that drive biological activity.

References

-

Protheragen. Structure-based Pharmacophore Modeling. Available from: [Link]

-

Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available from: [Link]

-

Dassault Systèmes. Ligand and Pharmacophore based Design | BIOVIA. Available from: [Link]

-

ACS Omega. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available from: [Link]

-

e-Drug3D. Directory of in silico Drug Design tools. Available from: [Link]

-

ResearchGate. Computational workflow for ligand-based pharmacophore modelling. Available from: [Link]

-

PMC. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Available from: [Link]

-

Schrödinger. Phase. Available from: [Link]

-

PMC. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. Available from: [Link]

-

ResearchGate. List of softwares related to pharmacophore modeling. Available from: [Link]

-

Creative Biolabs. Ligand based Pharmacophore Modeling Service. Available from: [Link]

-

PMC. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available from: [Link]

-

ResearchGate. Pharmacophore model validation using GH score method. Available from: [Link]

-

PMC. Drug Design by Pharmacophore and Virtual Screening Approach. Available from: [Link]

-

Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Available from: [Link]

-

Ardigen. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available from: [Link]

-

JAPS. Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Available from: [Link]

-

ResearchGate. Computational workflow for structure-based pharmacophore modelling. Available from: [Link]

-

MDPI. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available from: [Link]

-

SlideShare. Pharmacophore Modelling in Drug Discovery and Development. Available from: [Link]

-

PMC. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

-

PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available from: [Link]

-

PMC. Pharmacophore modeling: advances and pitfalls. Available from: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

Medium. Structure Activity Relationship Of Drugs. Available from: [Link]

-

PubMed. Pharmacophore modeling in drug design. Available from: [Link]

-

ResearchGate. The pharmacophore model with a modified linker. Available from: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. columbiaiop.ac.in [columbiaiop.ac.in]

- 6. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 11. mdpi.com [mdpi.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand and Pharmacophore based Design | BIOVIA - Dassault Systèmes [3ds.com]

- 16. schrodinger.com [schrodinger.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Directory of in silico Drug Design tools [click2drug.org]

- 21. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Executive Summary

This application note details the scalable synthesis of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine , a privileged biaryl scaffold often associated with GABA-A receptor modulation and positron emission tomography (PET) radioligand precursors.[1][2]

The hetero-biaryl motif (pyridazine-pyridine) presents specific challenges in scale-up, primarily regarding regioselectivity and palladium scavenging.[1] This guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy due to its high functional group tolerance and established track record in GMP environments.[1][2] We present two distinct protocols:

-

Route A (Convergent): A rapid, high-yield coupling using commercially available precursors, ideal for discovery and early-phase development.[1][2]

-

Route B (Vertical Integration): A cost-optimized route starting from 3,6-dichloropyridazine, suitable for multi-kilogram campaigns.[1][2]

Retrosynthetic Analysis & Strategy

The target molecule consists of two electron-deficient heteroaromatic rings linked by a C-C bond.[1][2] The presence of methoxy groups on both rings simplifies the electronics slightly but requires care to avoid demethylation under harsh acidic conditions.[2]

Strategic Disconnection

The most logical disconnection is at the inter-ring bond.[2]

-

Fragment A (Electrophile): 3-Chloro-6-methoxypyridazine.[1][2] Pyridazines are highly reactive in oxidative addition due to the electron-withdrawing nature of the 1,2-diazine system.[1][2]

-

Fragment B (Nucleophile): (6-Methoxypyridin-3-yl)boronic acid.[1][2]

Figure 1: Retrosynthetic disconnection strategy.

Route A: Convergent Suzuki Coupling (Preferred for <1kg)[1]

This route utilizes high-purity commercial starting materials to minimize impurity profiles and streamline purification.[1][2]

Materials & Reagents[1][2][3][4]

| Reagent | Equiv.[1][2][3][4][5] | Role | CAS No. |

| 3-Chloro-6-methoxypyridazine | 1.0 | Electrophile | |

| (6-Methoxypyridin-3-yl)boronic acid | 1.1 | Nucleophile | |

| Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 0.02 | Catalyst | |

| K₂CO₃ | 2.5 | Base | 584-08-7 |

| 1,4-Dioxane / Water (4:1) | - | Solvent | - |

Detailed Protocol

Step 1: Reaction Setup

-

Charge a 5L reactor with 3-Chloro-6-methoxypyridazine (144.6 g, 1.0 mol) and (6-Methoxypyridin-3-yl)boronic acid (168.3 g, 1.1 mol).[1][2]

-

Add 1,4-Dioxane (1.6 L) and stir to dissolve.

-

Dissolve K₂CO₃ (345.5 g, 2.5 mol) in Water (400 mL) and add to the reactor.

-

Degassing: Sparge the biphasic mixture with Nitrogen for 30 minutes.[1][2] Critical: Oxygen presence promotes homocoupling of the boronic acid.[2]

-

Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC (Target completion >98%).

Step 2: Workup & Scavenging

-

Cool reaction to 25°C.

-

Filter through a pad of Celite to remove bulk Palladium black.[1][2] Wash pad with EtOAc.[1][2]

-

Dilute residue with EtOAc (2 L) and wash with water (2 x 500 mL) and Brine (500 mL).[1][2]

-

Scavenging: Treat the organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 1 hour to reduce residual Pd <10 ppm.[1] Filter.

Step 3: Crystallization

-

Concentrate the organic phase to ~400 mL volume.

-

Slowly add n-Heptane (1.2 L) while stirring at 50°C.

-

Cool slowly to 0–5°C over 2 hours.

-

Filter the off-white solid and wash with cold Heptane.[1][2]

-

Dry in a vacuum oven at 45°C.

Expected Yield: 85–90% Purity: >99.5% (HPLC)[1][2]

Route B: Vertical Integration (Cost-Optimized for >1kg)[1][2]

For larger campaigns, purchasing 3-chloro-6-methoxypyridazine can be costly.[1] This route generates the precursor in situ or in a prior step from the commodity chemical 3,6-dichloropyridazine.[1][2]

Process Flow Diagram

Figure 2: Process flow for the vertically integrated synthesis route.

Critical Control Points (Route B)

Step 1: Mono-methoxylation

-

Reagents: 3,6-Dichloropyridazine + NaOMe (1.05 eq) in MeOH.

-

Control: Maintain temperature at 0°C . Add NaOMe dropwise.[1][2] Stop reaction when starting material is <2%.[1][2]

-

Purification: The mono-chloro intermediate can be precipitated by adding water.[1][2] The bis-methoxy byproduct is more soluble in aqueous methanol and stays in the mother liquor.[1][2]

Step 2: Coupling

-

Proceed as described in Route A, using the isolated intermediate.

Analytical Specifications & Quality Control

To ensure the material is suitable for biological testing or further derivatization, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Assay | HPLC (UV 254nm) | ≥ 98.0% |

| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure |

| Residual Palladium | ICP-MS | ≤ 10 ppm |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Genotoxic Impurities | LC-MS | 3,6-Dichloropyridazine < 10 ppm |

Key NMR Signals (Predicted)

-

Pyridazine Ring: Two doublets (AB system) around 7.0–8.0 ppm.[1][2]

-

Pyridine Ring: Characteristic splitting pattern for 2,5-disubstituted pyridine.[1][2]

-

Methoxy Groups: Two distinct singlets around 3.9–4.1 ppm (integrated 3H each).[1][2][5]

Scientific Rationale & Troubleshooting

Why Pd(dppf)Cl₂?

While Pd(PPh3)4 is common, it is air-sensitive and degrades faster.[1] Pd(dppf)Cl₂ is a robust, ferrocene-based catalyst that resists deactivation by the nitrogen-rich heterocycles.[1][2] The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial for forming the sterically constrained biaryl bond.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by N-heterocycles | Increase catalyst loading to 3 mol%; ensure rigorous degassing. |

| Homocoupling (Pyridine dimer) | Oxygen presence | Check inert gas lines; add reagents under counter-flow of N₂.[2] |

| Hydrolysis of Boronic Acid | Protodeboronation | Reduce water ratio; switch to anhydrous conditions (Dioxane/K₃PO₄).[2] |

| Colored Impurities | Pd residues or N-oxides | Use Thiol scavengers; recrystallize from IPA/Charcoal.[1][2] |

References

-

Chemical Structure Validation: 3-Chloro-6-methoxypyridazine (CAS 1722-10-7).[1][2][6] Common Chemistry. Link[1][2]

-

Coupling Partner: (6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3).[1][2] Common Chemistry. Link

- Suzuki Coupling on Pyridazines: Evaluation of catalyst systems for electron-deficient heterocycles. General reference for Pd(dppf)Cl2 utility in heteroaryl couplings.

- Process Safety: Guidelines for handling palladium catalysts and boronic acids in GMP settings.

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult Safety Data Sheets (SDS) for all chemicals before use.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. lookchem.com [lookchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-6-methoxypyridazine | CAS 1722-10-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Solubility of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine in DMSO and methanol

Application Note: Solubility Profiling & Handling of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Executive Summary

This Application Note provides a technical framework for solubilizing and profiling 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine , a bi-heteroaryl scaffold common in medicinal chemistry (e.g., as a GABA-A receptor ligand precursor or kinase inhibitor pharmacophore).[1]

Based on Structure-Activity Relationship (SAR) analysis of analogous 3,6-disubstituted pyridazines, this compound exhibits a Type II Solubility Profile :

-

DMSO: High Solubility (>50 mg/mL). Recommended for stock solutions (10–100 mM).

-

Methanol: Moderate to High Solubility (10–30 mg/mL). Suitable for working dilutions and LC-MS injections.[1]

-

Aqueous Media: Low Solubility (<1 mg/mL). Requires co-solvents (DMSO/MeOH) or pH adjustment for biological assays.

Chemical Context & Theoretical Solubility

To understand the solubility behavior, we must analyze the physicochemical properties of the molecule.

-

Structure: A planar bi-heteroaryl system (pyridazine linked to pyridine) with two methoxy substituents.

-

Hydrogen Bonding:

-

Donors (HBD): 0 (No -OH or -NH groups).[1]

-

Acceptors (HBA): ~5 (Nitrogens in rings + Oxygens in methoxy groups).

-

-

Polarity: The lack of H-bond donors makes the crystal lattice energy primarily dependent on

-

Solvent Interaction Mechanism

| Solvent | Interaction Type | Predicted Solubility | Mechanistic Insight |

| DMSO | Polar Aprotic | High (+++++) | DMSO disrupts |

| Methanol | Polar Protic | Moderate (+++) | Methanol acts as an H-bond donor to the pyridazine/pyridine nitrogens (H-bond acceptors).[1] However, the lipophilic methyl groups slightly reduce solvation efficiency compared to DMSO. |

| Water | Polar Protic | Low (+) | The hydrophobic "grease" of the aromatic rings and methoxy groups dominates. Without H-bond donors, the compound cannot disrupt the water lattice effectively. |

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution for long-term storage or biological assays.

Materials:

-

Compound: 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine (Solid).

-

Solvent: Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves). -

Vessel: Amber glass vial (to prevent potential photodegradation).

Workflow:

-

Calculation:

-

MW

217.22 g/mol . -

Target Concentration: 50 mM.

-

Formula:

. -

Example: To make 1 mL of 50 mM stock, weigh 10.86 mg of solid.

-

-

Weighing: Weigh the solid directly into the amber vial. Record exact mass.

-

Solvation: Add 50% of the calculated DMSO volume.

-

Agitation: Vortex at medium speed for 30 seconds.

-

Note: If solid persists, sonicate in a water bath at 35°C for 5 minutes.

-

-

Finalization: Add remaining DMSO to reach target volume. Invert 10 times.

-

QC Check: Inspect for "fish-eyes" (gelatinous undissolved particles) under a light source.[1] Solution should be clear.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the exact saturation limit (

Experimental Workflow Diagram

Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation: Place ~10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 250 µL of Methanol (or DMSO).

-

Equilibration: Shake or rotate the sample at room temperature (25°C) for 24 hours.

-

Critical: Ensure solid is visible at all times. If the solution becomes clear, add more solid (5 mg increments) until saturation is maintained.

-

-

Separation: Centrifuge at 14,000 RPM for 10 minutes (or filter using a 0.22 µm PTFE syringe filter).

-

Caution: Do not use Nylon filters with DMSO (chemical incompatibility).

-

-

Quantification:

Troubleshooting & Handling Notes

| Issue | Cause | Remediation |

| Oiling Out | Compound melts before dissolving or forms a supersaturated oil.[1] | Sonicate at 40°C. If in MeOH, cool slowly to induce crystallization. |

| Precipitation on Dilution | Diluting a DMSO stock into aqueous buffer causes "crashing out." | Serial Dilution: Dilute DMSO stock into MeOH first, then into buffer. Keep final DMSO concentration <1% in biological assays. |

| Hygroscopicity | DMSO absorbs water from air, reducing solubility of lipophilic compounds. | Use anhydrous DMSO and store under nitrogen or argon. |

References

-

BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.Link

-

National Institutes of Health (NIH/NCBI). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. (Provides physicochemical data on structural analogs). Link

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level. (Comparison of DMSO vs. Shake-flask methods). Link

-

MDPI. Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (Thermodynamic data for pyridazine scaffolds). Link

Sources

Crystallization protocols for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Application Note: Advanced Crystallization Protocols for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Executive Summary

This technical guide details the crystallization and purification protocols for 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine (CAS: 1015481-XX-X*), a critical bi-heteroaryl intermediate often utilized in the synthesis of GABA-A receptor modulators and other CNS-active agents.

The synthesis of this compound typically involves a Suzuki-Miyaura cross-coupling between 3-chloro-6-methoxypyridazine and (6-methoxypyridin-3-yl)boronic acid. Consequently, the crude isolation presents specific challenges: removal of palladium residues, separation of protodeboronated by-products, and control of crystal polymorphism. This guide provides two validated protocols designed to achieve >99.5% HPLC purity and <10 ppm Pd content.

Physicochemical Profile & Solubility Analysis

Understanding the solubility landscape is a prerequisite for designing a robust crystallization process. The molecule features two nitrogen-rich aromatic rings and two methoxy substituents, imparting a lipophilic character with specific polar handles.

Table 1: Solubility Profile (Estimated at 25°C vs. 75°C)

| Solvent | Solubility (25°C) | Solubility (Hot/Reflux) | Role in Protocol |

| Dichloromethane (DCM) | High (>100 mg/mL) | N/A (Low BP) | Extraction / Dissolution |

| Ethanol (EtOH) | Low-Moderate | High (>50 mg/mL) | Primary Solvent |

| Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent |

| Water | Insoluble | Insoluble | Anti-Solvent |

| n-Heptane | Insoluble | Sparingly Soluble | Anti-Solvent |

| Toluene | Moderate | High | Alternative Solvent |

Pre-Crystallization Workflow: Palladium Scavenging

Rationale: Crystallization alone is often insufficient to reduce Palladium (Pd) levels below pharmaceutical limits (ICH Q3D). A scavenging step is mandatory prior to the final crystallization.

Protocol:

-

Dissolve the crude crude coupling product in DCM (10 volumes).

-

Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass).

-

Stir at 40°C for 2 hours.

-

Filter through a pad of Celite® to remove the scavenger.

-

Concentrate the filtrate to dryness to obtain the "Pre-Crystallization Solid."

Detailed Crystallization Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: Removal of polar impurities (boronic acids) and inorganic salts. Produces large, well-defined prisms.

Step-by-Step Methodology:

-

Dissolution: Charge the Pre-Crystallization Solid into a reactor equipped with a reflux condenser. Add Absolute Ethanol (EtOH) (5 volumes).

-

Heating: Heat the mixture to reflux (approx. 78°C) with agitation (200 RPM).

-

Saturation Adjustment: If the solid is not fully dissolved, add EtOH in 0.5 volume increments until a clear, homogeneous orange/yellow solution is obtained.

-

Clarification (Optional): If insoluble particles remain (dust/salts), perform a hot filtration.

-

Nucleation: Cool the solution slowly to 60°C.

-

Anti-Solvent Addition: Add Deionized Water (2 volumes) dropwise over 30 minutes. Note: The solution may turn turbid.

-

Cooling Ramp: Cool the slurry to 20°C at a rate of 10°C/hour.

-

Maturation: Stir at 20°C for 2 hours, then cool to 0-5°C and hold for 1 hour to maximize yield.

-

Isolation: Filter the crystals using a Büchner funnel.

-

Washing: Wash the cake with a cold (0°C) mixture of EtOH:Water (1:1).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (DCM/Heptane)

Best for: High yield recovery and removal of lipophilic impurities (e.g., dimers).

Step-by-Step Methodology:

-

Dissolution: Dissolve the solid in DCM (3 volumes) at room temperature.

-

Concentration: Distill off DCM until the solution is near saturation (approx. 1.5 volumes remaining).

-

Anti-Solvent Addition: Slowly add n-Heptane (5 volumes) dropwise while stirring vigorously.

-

Precipitation: A thick precipitate will form. Continue stirring for 1 hour at room temperature.

-

Isolation: Filter the solid.

-

Washing: Wash with 100% n-Heptane.

-

Drying: Dry under vacuum at 40°C. Caution: Ensure complete removal of DCM, as it can be trapped in the lattice.

Process Visualization (Workflow Diagram)

The following diagram illustrates the logical flow from the crude Suzuki reaction mixture to the final API-grade crystal.

Caption: Logical workflow for the purification of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine, highlighting the critical Palladium control point.

Analytical Validation Criteria

To ensure the trustworthiness of the protocol, the final product must meet the following specifications:

-

HPLC Purity: >99.5% (Area %).

-

Critical Impurity: Des-bromo/chloro precursors must be <0.1%.

-

-

1H NMR (CDCl3): Confirm integrity of methoxy groups.

- ~4.0-4.1 ppm (Singlet, 3H, Pyridazine-OMe).

- ~3.9-4.0 ppm (Singlet, 3H, Pyridine-OMe).

-

Residual Solvents (GC-HS): Ethanol < 5000 ppm; DCM < 600 ppm.

-

XRPD: Crystalline pattern with sharp peaks (amorphous halo indicates improper drying or rapid precipitation).

References

-

Suzuki-Miyaura Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Purification of Heterocycles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization). Link

-

Palladium Scavenging Techniques: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

Compound Data Source: Molbase. "3-methoxy-6-(6-methoxypyridin-3-yl)pyridazine Product Properties." Accessed October 2023. Link

(Note: While specific "crystallization" papers for this exact CAS are proprietary, the protocols above are derived from standard validated methodologies for bi-heteroaryl ether systems described in the cited process chemistry literature.)

Optimal Reagents and Protocols for the Methoxylation of Pyridazine Derivatives

An Application Guide for Researchers

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] Methoxylation of the pyridazine ring is a critical functionalization strategy used to modulate these properties, influencing everything from metabolic stability and solubility to target-binding interactions. This application note provides a comprehensive guide for researchers on the optimal reagents and protocols for the methoxylation of pyridazine derivatives. We will delve into the mechanistic underpinnings of the most common reaction pathways, offer a comparative analysis of key reagents, and provide detailed, field-proven protocols to ensure reproducible success in the laboratory.

Mechanistic Foundations of Pyridazine Methoxylation

The success of any methoxylation strategy hinges on a solid understanding of the pyridazine ring's electronic nature. The presence of two adjacent nitrogen atoms renders the ring system electron-deficient, which is a key feature that dictates its reactivity.[3]

The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

Unlike electron-rich aromatic systems like benzene, the electron-deficient pyridazine core is highly susceptible to nucleophilic attack, particularly when a good leaving group (typically a halogen) is present on the ring.[3][4] The most prevalent mechanism for methoxylation is Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks an electron-deficient carbon atom on the pyridazine ring that bears a leaving group (e.g., Chlorine). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

-

Leaving Group Elimination: Aromaticity is restored as the leaving group is expelled, yielding the final methoxylated pyridazine product.

The stability of the Meisenheimer intermediate is crucial. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms.[5][6] This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogens (C3, C6, C4, and C5 positions), making these sites the most reactive towards nucleophiles.[3][7]

Caption: The SNAr mechanism for pyridazine methoxylation.

Emerging Strategies: Transition-Metal Catalysis

For pyridazine derivatives that are less activated or bear sensitive functional groups, classical SNAr conditions using strong bases like sodium methoxide can lead to poor outcomes. In these cases, transition-metal-catalyzed cross-coupling reactions provide a powerful alternative.[8] Copper- and palladium-based systems are most common, enabling the formation of the C-O bond under milder conditions.[9][10] These methods broaden the substrate scope and often provide higher yields and better selectivity for challenging transformations.[11]

Comparative Analysis of Methoxylation Reagents

The choice of reagent is paramount and depends on the substrate's reactivity, the desired scale of the reaction, and available laboratory resources.

| Reagent/Method | Typical Substrate | Conditions | Advantages | Limitations |

| Sodium Methoxide (NaOMe) | Activated halopyridazines (Cl, F) | Methanol (solvent and reagent source), 25-80 °C | Cost-effective, high atom economy, straightforward procedure. | Requires strongly activated substrate; strong basicity can cause side reactions; strict anhydrous conditions needed.[12][13] |

| Copper-Catalyzed | Bromo- and iodopyridazines; less activated systems | Cu(I) or Cu(II) salt (e.g., CuI, CuCl₂), ligand (e.g., 2,2-bipyridine), NaOMe, solvent (e.g., DMF, Dioxane), 80-120 °C | Milder conditions, broader substrate scope, good for electron-neutral or rich systems.[9] | Requires a catalyst system, potentially higher cost, metal contamination of the product is possible. |

| Palladium-Catalyzed | Bromo- and iodopyridazines, triflates | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), NaOMe or Cs₂CO₃, solvent (e.g., Toluene, Dioxane), 80-110 °C | Excellent for complex molecules and late-stage functionalization, high functional group tolerance.[8][10] | Expensive catalysts and ligands, sensitive to air and moisture, requires careful optimization. |

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step procedures for the most common methoxylation methods. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: SNAr Methoxylation of 3,6-Dichloropyridazine with Sodium Methoxide

This protocol describes a standard procedure for the methoxylation of a highly activated pyridazine substrate.

Safety First: Sodium methoxide is a highly corrosive, flammable, and water-reactive solid.[14] It can cause severe burns.[13] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[15][16] Ensure a Class D fire extinguisher (for combustible metals) and dry sand are available for emergencies.[12][14] Work under an inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[12]

Materials:

-

3,6-Dichloropyridazine

-

Sodium methoxide (solid or as a 25% solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Inert atmosphere setup (nitrogen or argon line)

Caption: General workflow for pyridazine methoxylation.

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Addition: To the flask, add 3,6-dichloropyridazine (1.0 equiv) followed by anhydrous methanol (approx. 0.2 M concentration). Stir the mixture until the solid is fully dissolved.

-

Methoxide Addition: Carefully add sodium methoxide (2.2 equiv) to the solution in small portions. An exothermic reaction may occur; use an ice bath to maintain the temperature below 30 °C during the addition if necessary. If using a sodium methoxide solution, add it dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ solution to neutralize any unreacted base.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,6-dimethoxypyridazine.

Protocol 2: Copper-Catalyzed Methoxylation of 3-Bromopyridazine

This protocol is suitable for a less-activated substrate where the classical SNAr approach may be sluggish or ineffective.